molecular formula C13H13N5O B12132148 N-(2-methoxybenzyl)-9H-purin-6-amine CAS No. 75737-41-6

N-(2-methoxybenzyl)-9H-purin-6-amine

Cat. No.: B12132148
CAS No.: 75737-41-6
M. Wt: 255.28 g/mol
InChI Key: STWJKIOLMNHFIK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-9H-purin-6-amine: is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 2-methoxybenzyl group at the nitrogen atom. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-methoxybenzyl)-9H-purin-6-amine can undergo oxidation reactions, particularly at the methoxybenzyl group. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methoxy group to a carboxylic acid.

    Reduction: The compound can also undergo reduction reactions. For example, the nitro group in a related compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions. The methoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-methoxybenzyl)-9H-purin-6-amine is studied for its potential as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its interactions with enzymes and receptors. It serves as a model compound to study the binding affinity and specificity of purine derivatives to various biological targets.

Medicine: this compound has potential therapeutic applications. It is explored for its antiviral, anticancer, and anti-inflammatory properties. Researchers are particularly interested in its ability to inhibit specific enzymes involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to therapeutic effects in diseases such as cancer or viral infections.

Comparison with Similar Compounds

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A potent hallucinogen with a similar methoxybenzyl group.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another hallucinogenic compound with structural similarities.

    N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): A related compound with psychoactive properties.

Uniqueness: N-(2-methoxybenzyl)-9H-purin-6-amine is unique due to its purine ring system, which distinguishes it from the phenethylamine derivatives mentioned above. This structural difference imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for research and development.

Properties

CAS No.

75737-41-6

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18)

InChI Key

STWJKIOLMNHFIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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